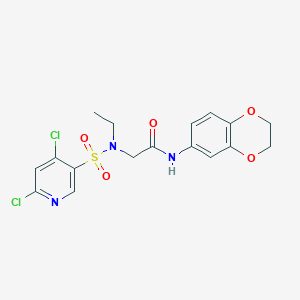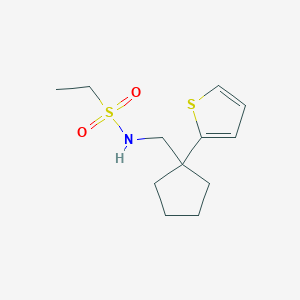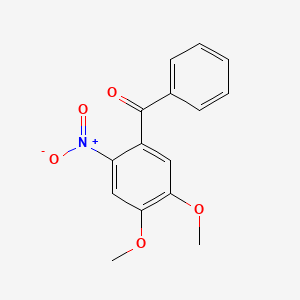![molecular formula C10H9N3OS B2587027 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-42-2](/img/structure/B2587027.png)
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidinones, which are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom).
Synthesis Analysis
The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . These compounds were synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .Aplicaciones Científicas De Investigación
Anticancer Agents
Pyrido[2,3-d]pyrimidines, the class of compounds to which “3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one” belongs, have been identified as potential anticancer agents . They have shown a broad spectrum of activities, including antitumor effects . These compounds can target various cancer-related proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Activity
Some pyrido[2,3-d]pyrimidines have demonstrated broad-spectrum antibacterial activity . For example, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a has shown significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg mL−1 .
Antifungal Activity
In addition to their antibacterial properties, some pyrido[2,3-d]pyrimidines also exhibit antifungal activity . The same compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, has shown reasonable antifungal activity with an MIC of 31.25 μg mL−1 .
CNS Depressive Activity
Pyrido[2,3-d]pyrimidines have been reported to have central nervous system (CNS) depressive activity . This suggests potential applications in the treatment of disorders related to the CNS.
Anticonvulsant Activity
These compounds have also shown anticonvulsant activity , indicating their potential use in the treatment of seizure disorders.
Antipyretic Activity
Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) activity , suggesting their potential use in managing fever symptoms.
Mecanismo De Acción
Target of Action
The compound 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The interaction of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one with its targets leads to inhibition of these proteins, disrupting their normal function . This disruption can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one are numerous due to the wide range of targets. These pathways include those involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include apoptosis (cell death), cell cycle arrest, and inhibition of cell growth .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have good drug-like properties . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability .
Result of Action
The molecular and cellular effects of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one’s action can include apoptosis, cell cycle arrest, and inhibition of cell growth . These effects are due to the compound’s interaction with its targets and the subsequent disruption of cellular processes .
Propiedades
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-2-1-5-11-8(7)12-10(15)13(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGBCJORGTRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

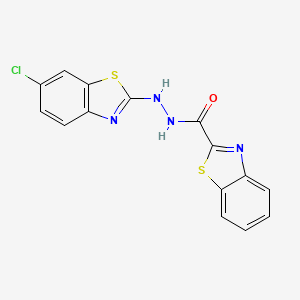
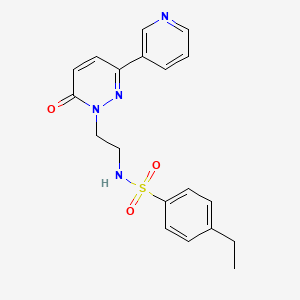
![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)
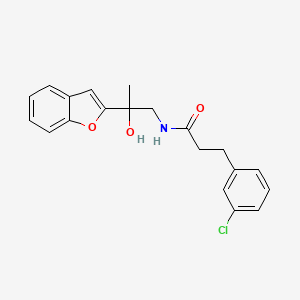
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)
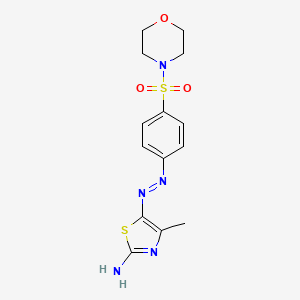
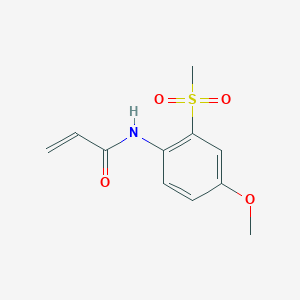
![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)
![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)
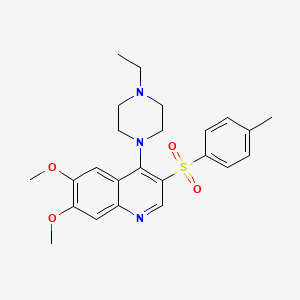
![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
